N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide
Description
The compound N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hybrid heterocyclic core. Key structural features include:
- A 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine N1 position.
- A 3-methyl-1H-pyrazole moiety linked to the pyrimidine C4 position.
- A 4-phenylbutanamide substituent attached to the pyrazole N1 atom.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O/c1-17-13-22(30-23(34)12-5-9-18-7-3-2-4-8-18)33(31-17)25-21-15-29-32(24(21)27-16-28-25)20-11-6-10-19(26)14-20/h2-4,6-8,10-11,13-16H,5,9,12H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLAMDKPNLIZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
Compounds with similar structures have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka.
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , given that PKB is a key downstream component in this pathway. Activation of PKB promotes cell proliferation and survival through the phosphorylation of several enzyme or transcription factor substrates.
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a complex organic compound with potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula is as follows:
Key Structural Components
- Pyrazolo[3,4-d]pyrimidine moiety : Imparts potential kinase inhibition properties.
- Chlorophenyl group : May enhance lipophilicity and biological activity.
- Butanamide side chain : Contributes to overall stability and solubility.
The compound primarily functions as a kinase inhibitor , targeting specific serine-threonine kinases such as p70S6K and Akt. These kinases are crucial in regulating cell growth, proliferation, and survival pathways, making them significant in cancer treatment and other proliferative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
These results indicate a promising therapeutic potential against multiple types of cancer.
In Vivo Studies
Animal models have further validated the efficacy of this compound. For example, in a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.01) .
Case Studies
-
Case Study 1: Breast Cancer Treatment
- Objective : Evaluate the effectiveness of the compound in reducing tumor growth.
- Method : Mice were treated with varying doses of this compound.
- Outcome : Notable decrease in tumor volume was observed after 28 days of treatment.
- Case Study 2: Neuroprotection
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves the construction of a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The process typically includes the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The structural modifications at the 3 and 4 positions enhance its biological properties and facilitate interactions with specific molecular targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide have shown significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to apoptosis in various cancer cell lines, including MCF-7 breast cancer cells, by promoting pro-apoptotic signals while reducing anti-apoptotic factors like Bcl-2 .
Kinase Inhibition
The compound exhibits potential as an inhibitor of specific kinases such as p70S6K and Akt. These kinases are involved in critical signaling pathways that regulate cell growth and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Cancer Treatment
Given its ability to inhibit DHFR and various kinases, this compound is being investigated as a potential chemotherapeutic agent. Its structural similarity to methotrexate suggests it may be effective against methotrexate-resistant cancer cell lines, offering a promising alternative for patients who do not respond to conventional therapies .
Neurological Disorders
Emerging research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds may also influence neurological pathways. Their ability to modulate kinase activity could have implications for treating neurodegenerative diseases where aberrant kinase signaling plays a role. Further studies are needed to explore these avenues.
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring (Chlorophenyl Position)
Compound from :
- Name : N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(tert-butyl)benzamide
- Key Differences :
- 4-Chlorophenyl vs. 3-Chlorophenyl on the pyrazolo-pyrimidine core.
- 4-(tert-butyl)benzamide vs. 4-phenylbutanamide .
- Implications: The para-chlorophenyl substitution () may enhance steric bulk and alter electronic interactions compared to the meta position in the target compound.
Heterocyclic Core Modifications (Thieno-Pyrimidine Hybrid)
Compound from :
- Name: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Key Differences: Replacement of pyrimidine with thieno[3,2-d]pyrimidine. Absence of the 4-phenylbutanamide side chain.
- Synthesis via Vilsmeier–Haack reagent () suggests reactivity differences compared to the target compound’s synthetic pathway .
Fluorinated Derivatives and Sulfonamide Functionalization
Compound from (Example 53) :
- Name: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Differences: Incorporation of fluorinated chromenone and sulfonamide groups. Ethyl linker between the pyrazolo-pyrimidine and chromenone moieties.
- Implications: Fluorine atoms improve metabolic stability and electronegative interactions. The sulfonamide group (vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity Hypotheses :
- Structural Comparison : Graph-based analysis () highlights the pyrazolo-pyrimidine core as a conserved subgraph across analogs, while substituent variations drive divergent biological activities .
Q & A
Q. Table 1: Synthetic Steps and Yields
| Step | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine, 110°C, 16 h | 29% | |
| 2 | Boc₂O, DMAP, Et₃N, DMF, 16 h | 88% | |
| 3 | Pd₂(dba)₃, XPhos, 100°C, 12 h | 70% |
Basic: How is the purity and structural integrity validated for this compound?
Answer:
Validation employs orthogonal analytical techniques:
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.44–8.63 ppm) .
- HPLC : Quantifies purity (>97% via reverse-phase methods) .
- Mass spectrometry : ESIMS or LCMS verifies molecular weight (e.g., m/z 392.2 for intermediates) .
Critical Note : Always cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocycles .
Advanced: How can computational tools optimize synthesis of this compound?
Answer:
ICReDD’s integrated computational-experimental approach enhances efficiency:
- Reaction path search : Quantum chemical calculations predict feasible pathways, reducing trial-and-error .
- Transition state analysis : Identifies energy barriers for key steps (e.g., cyclization or coupling) .
- Machine learning : Analyzes historical reaction data to prioritize conditions (e.g., solvent, catalyst) .
Example : DFT calculations can model steric effects of 3-chlorophenyl groups on pyrimidine ring reactivity .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions arise from assay variability. Mitigation strategies include:
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests .
- Dose-response curves : Validate IC₅₀ consistency across replicates .
- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., 3-methyl vs. 3-chloro variants) .
Case Study : Pyrazolo[3,4-b]pyridine derivatives showed variable activity in kinase assays due to solvent polarity; DMSO concentration was standardized to 0.1% to minimize artifacts .
Basic: What justifies the substitution pattern on the pyrazole and pyrimidine rings?
Answer:
Substituent selection is driven by:
Q. Table 2: Substituent Impact on Properties
| Substituent | Role | Reference |
|---|---|---|
| 3-Chlorophenyl | Enhances target affinity | |
| 3-Methyl (pyrazole) | Reduces CYP450 metabolism | |
| 4-Phenylbutanamide | Balances lipophilicity |
Advanced: How to address NMR spectral discrepancies during structural elucidation?
Answer:
Discrepancies (e.g., splitting patterns) require:
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers) .
- X-ray crystallography : Provides unambiguous confirmation (as in ’s single-crystal study) .
- Isotopic labeling : ¹³C/¹⁵N-labeled analogs clarify ambiguous couplings .
Example : A 2022 study resolved pyrazole-proton multiplicity using NOESY to confirm intramolecular hydrogen bonding .
Basic: What protocols ensure safe handling of air-sensitive intermediates?
Answer:
Critical protocols include:
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed couplings) .
- Stability testing : Monitor intermediates via TLC/HPLC under ambient conditions .
- Waste management : Classify hazardous byproducts (e.g., halogenated organics) for professional disposal .
Advanced: What statistical methods analyze SAR data for derivatives?
Answer:
SAR analysis employs:
- Multivariate regression : Correlates substituent parameters (e.g., logP, molar refractivity) with activity .
- Cluster analysis : Groups derivatives by activity profiles to identify key pharmacophores .
- QSAR modeling : Predicts activity of untested analogs using 3D descriptors (e.g., CoMFA) .
Example : A 2021 study used partial least squares (PLS) to link pyrazole C3 methyl groups with improved metabolic stability (R² = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
